

# Advanced Molecular Characterization and Bioconjugation Workflows for CAS 85391-94-2

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol  
CAS No.: 85391-94-2  
Cat. No.: B1364151

[Get Quote](#)

A Technical Whitepaper on 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol

## Executive Summary

In the rapidly evolving landscape of targeted therapeutics, the architecture of the linker is as critical as the payload it carries. CAS 85391-94-2, formally known as **2-[[2-(2-hydroxyethoxy)ethyl]thio]ethanol**, represents a highly specialized class of bifunctional thio-PEG (polyethylene glycol) derivatives. This whitepaper provides an in-depth mechanistic analysis of its molecular properties, focusing on its structural asymmetry and redox-responsive thioether core. Designed for drug development professionals, this guide establishes self-validating experimental workflows for utilizing CAS 85391-94-2 in next-generation Antibody-Drug Conjugates (ADCs) and stimuli-responsive nanomaterials.

## Chemical Identity & Structural Elucidation

To effectively integrate any linker into a bioconjugation pipeline, absolute certainty regarding its physicochemical parameters is required. According to the National Institutes of Health's

PubChem database, the definitive molecular formula for CAS 85391-94-2 is C<sub>6</sub>H<sub>14</sub>O<sub>3</sub>S, yielding a computed molecular weight of 166.24 g/mol [1].

The molecule features a central thioether (-S-) linkage flanked by an ethyl group on one side and an ethoxy-ethanol chain on the other. This structural arrangement provides a unique asymmetrical diol system. Commercial specifications from leading chemical suppliers confirm its high utility as a hydrophilic, hetero-bifunctional building block in advanced organic synthesis [2], [3].

## Table 1: Physicochemical and Structural Parameters

Parameter	Value
CAS Registry Number	85391-94-2
IUPAC Name	2-[2-(2-hydroxyethylsulfanyl)ethoxy]ethanol
Molecular Formula	C <sub>6</sub> H <sub>14</sub> O <sub>3</sub> S
Molecular Weight	166.24 g/mol
SMILES String	C(CSCCO)OCCO
InChIKey	LXGFOHOXYOCIDT-UHFFFAOYSA-N
Functional Groups	Thioether (-S-), Primary Hydroxyls (-OH), Ether (-O-)

## Mechanistic Properties: The Asymmetric Thia-PEG Advantage

As a Senior Application Scientist, I emphasize that selecting a linker is never a passive choice; it dictates the pharmacokinetics and stability of the final conjugate. CAS 85391-94-2 offers two profound mechanistic advantages:

- **Structural Asymmetry & Regioselectivity:** Unlike symmetrical PEG diols (e.g., tetraethylene glycol), CAS 85391-94-2 is asymmetric. The hydroxyl group on the ethyl sulfide side is in a different electronic and steric environment compared to the hydroxyl on the ethoxy side. This subtle electronic disparity allows chemists to perform kinetically controlled, regioselective

mono-activations (such as mono-tosylation) without relying on exhaustive and low-yield protection/deprotection schemes.

- **ROS-Responsive Thioether Core:** The central sulfur atom acts as a biological redox switch. In the presence of Reactive Oxygen Species (ROS)—which are highly concentrated in the tumor microenvironment (TME)—the hydrophobic thioether is readily oxidized to a highly polar sulfoxide or sulfone. This sudden shift in hydrophilicity can trigger the disassembly of polymeric micelles or alter the conformation of a PROTAC, facilitating targeted payload release.

## Experimental Protocols: Self-Validating Conjugation Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, embedding analytical checkpoints directly into the workflow.

### Protocol 1: Regioselective Mono-Activation for Click Chemistry

**Objective:** To synthesize an azide-functionalized thia-PEG linker for downstream CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) conjugation.

- **Step 1: Desymmetrization via Mono-Tosylation**
  - **Action:** Dissolve 10 mmol of CAS 85391-94-2 in 20 mL of anhydrous dichloromethane (DCM) containing 2 mL of pyridine. Cool to 0°C. Slowly add 10.5 mmol of p-Toluenesulfonyl chloride (TsCl) dropwise over 30 minutes.
  - **Causality:** Pyridine acts as an acid scavenger to neutralize the HCl byproduct, driving the esterification forward. The dropwise addition at 0°C kinetically favors the activation of the less sterically hindered hydroxyl group, exploiting the molecule's asymmetry to prevent the formation of unwanted di-tosylates.
- **Step 2: Self-Validating LC-MS Checkpoint**
  - **Action:** Sample the reaction after 4 hours.

- Validation: Confirm the disappearance of the native mass ( $m/z$  167.2) and the appearance of the mono-tosylate peak ( $m/z$  321.4).
- Step 3: Nucleophilic Substitution (Azidation)
  - Action: Isolate the mono-tosylate and redissolve in 15 mL of anhydrous DMF. Add 15 mmol of Sodium Azide ( $\text{NaN}_3$ ) and heat to  $60^\circ\text{C}$  for 12 hours.
  - Causality: The polar aprotic solvent (DMF) accelerates the  $\text{S}_\text{n}2$  displacement of the excellent tosylate leaving group by the azide nucleophile.

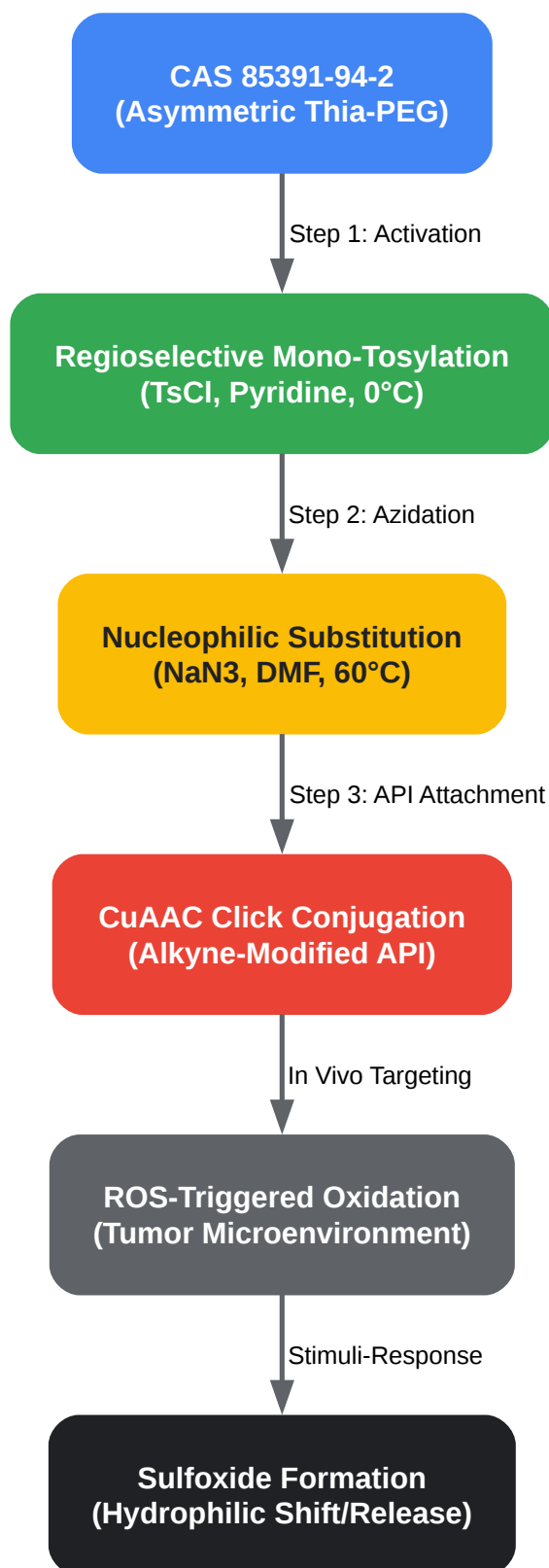
## Protocol 2: ROS-Responsive Oxidation Assay

Objective: Validate the thioether core's ability to act as a redox-triggered release mechanism.

- Step 1: Simulated Tumor Microenvironment Exposure
  - Action: Prepare a 1 mM solution of the synthesized linker in PBS (pH 7.4). Introduce  $\text{H}_2\text{O}_2$  to a final concentration of 100 mM.
  - Causality:  $\text{H}_2\text{O}_2$  selectively oxidizes the electron-rich thioether to a sulfoxide, mimicking the severe oxidative stress of solid tumors.
- Step 2: Kinetic Monitoring via HPLC
  - Action: Inject aliquots into a Reverse-Phase HPLC (C18 column) at 0, 1, 4, and 24 hours.
  - Validation: Observe the progressive emergence of a new peak eluting significantly earlier than the baseline. The conversion from a thioether to a sulfoxide drastically increases the molecule's polarity, reducing its retention time on a hydrophobic stationary phase.

## Data Visualization & Workflow

The following diagram illustrates the logical progression from raw linker activation to stimuli-responsive payload release.



[Click to download full resolution via product page](#)

Figure 1: Workflow for bioconjugation and ROS-responsive activation of CAS 85391-94-2.

## Quantitative Data Summaries

To aid in analytical tracking during the bioconjugation process, Table 2 summarizes the expected mass-to-charge ratios and relative chromatographic shifts for the key intermediates described in the protocols.

### Table 2: Analytical Validation Checkpoints (LC-MS & HPLC)

Analyte / Derivative	Expected m/z[M+H] <sup>+</sup>	HPLC Retention Shift (Relative)	Mechanistic Marker
Native CAS 85391-94-2	167.24	Baseline (Rt)	Unreacted starting material
Mono-Tosylated Intermediate	321.42	+ 4.2 min (Hydrophobic shift)	Successful regioselective activation
Azide-Functionalized Linker	192.27	+ 1.5 min	Successful nucleophilic substitution
Sulfoxide Metabolite	183.24	- 2.8 min (Hydrophilic shift)	Successful ROS-triggered oxidation

## References

- Title: 2-((2-(2-Hydroxyethoxy)ethyl)thio)ethanol Source: PubChem, National Institutes of Health URL:[[Link](#)]
- Title: 2-[[2-(2-hydroxyethoxy)ethyl]sulfanyl]ethan-1-ol | CAS 85391-94-2 Source: American Elements URL:[[Link](#)]
- To cite this document: BenchChem. [Advanced Molecular Characterization and Bioconjugation Workflows for CAS 85391-94-2]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1364151/docs#advanced-molecular-characterization-and-bioconjugation-workflows-for-cas-85391-94-2>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)